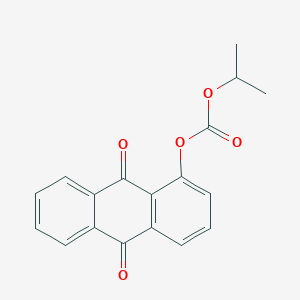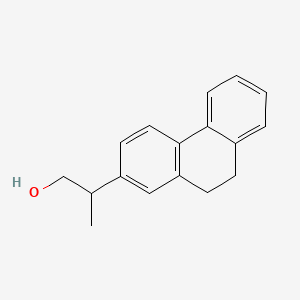
2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol is an organic compound derived from 9,10-dihydrophenanthrene It is a member of the phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol typically involves the reduction of 9,10-dihydrophenanthrene derivatives. One common method is the reduction of 9,10-dihydrophenanthrene using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, yielding the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the 3CLpro enzyme, which is crucial for the replication of certain viruses, including SARS-CoV-2. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting viral replication.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydrophenanthrene: The parent compound from which 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol is derived.
2-(9,10-Dihydrophenanthren-2-yl)propanoic acid: A structurally similar compound with a carboxylic acid functional group instead of a hydroxyl group.
2,5-PRODAN: A related compound used in photophysical studies.
Uniqueness
This compound is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to inhibit the 3CLpro enzyme highlights its potential as a therapeutic agent, distinguishing it from other similar compounds.
Propiedades
Número CAS |
40452-18-4 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
2-(9,10-dihydrophenanthren-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H18O/c1-12(11-18)14-8-9-17-15(10-14)7-6-13-4-2-3-5-16(13)17/h2-5,8-10,12,18H,6-7,11H2,1H3 |
Clave InChI |
NJNXVQXOUUIOBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
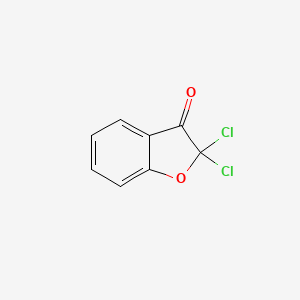
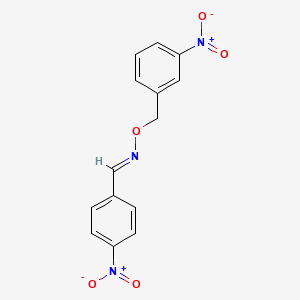
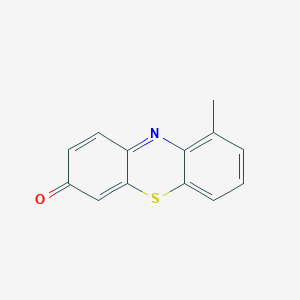

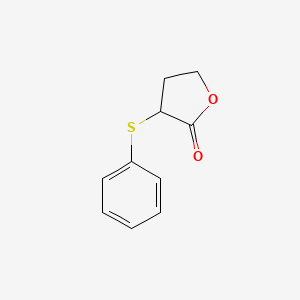

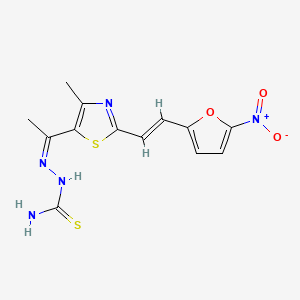
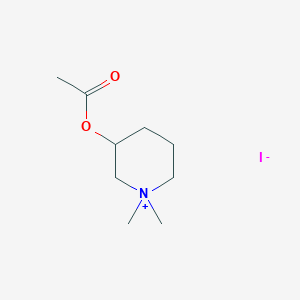
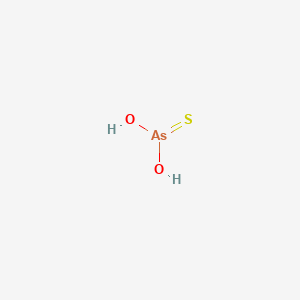
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
